molecular formula C21H24ClN5 B2815511 3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899401-02-6

3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2815511
CAS No.: 899401-02-6
M. Wt: 381.91
InChI Key: GJDMNMXTYMDNGY-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure . For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be determined by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .

Scientific Research Applications

Heterocyclic Synthesis

  • Thioxopyrimidine in Heterocyclic Synthesis : Synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidines derivatives. These compounds were obtained by intramolecular cyclization involving various amines and enaminone compounds (Ho & Suen, 2013).

Antimicrobial and Anticancer Agents

  • Novel Pyrazole Derivatives with Antimicrobial and Anticancer Activity : Synthesized compounds were evaluated for in vitro antimicrobial and anticancer activity, showing higher efficacy than standard drugs in some cases (Hafez, El-Gazzar & Al-Hussain, 2016).

PET Imaging in Neuroinflammation

  • Imaging of IRAK4 Enzyme in Neuroinflammation : Synthesis of compounds for potential PET imaging agents to study neuroinflammation, utilizing pyrazolo[1,5-a]pyrimidine derivatives (Wang et al., 2018).

Antibacterial Activity and Plasma Protein Interactions

  • Novel Pyrazolo[1,5-a]pyrimidine Compounds with Antibacterial Activity : Synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives and their interactions with bovine serum albumin, revealing potential antibacterial applications (He et al., 2020).

Versatility in Heterocyclic Synthesis

  • Pyrazoles as Building Blocks in Heterocyclic Synthesis : Demonstration of pyrazolo[1,5-a]pyrimidine's versatility in synthesizing various heterocyclic compounds (Harb, Abbas & Mostafa, 2005).

Fused Heterocycles Synthesis

  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole : Exploration of the chemical reactions involving pyrazolo[1,5-a]pyrimidine to produce biologically interesting compounds (Zaki, 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For example, piperazine derivatives have been found to have a wide range of biological activities and are being explored for potential treatments for various diseases .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5/c1-15(2)14-25-8-10-26(11-9-25)20-12-16(3)24-21-19(13-23-27(20)21)17-4-6-18(22)7-5-17/h4-7,12-13H,1,8-11,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDMNMXTYMDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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